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molecular formula C10H10O2 B013475 3-Allyl-2-hydroxybenzaldehyde CAS No. 24019-66-7

3-Allyl-2-hydroxybenzaldehyde

Cat. No. B013475
M. Wt: 162.18 g/mol
InChI Key: INLWEXRRMUMHKB-UHFFFAOYSA-N
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Patent
US07709496B2

Procedure details

To a solution of 3-allylsalicylaldehyde (1.62 g, 10.0 mmol) in acetic anhydride (2 mL) in a 5 mL Emrys process vial was added Et3N (2.0 ml). The reaction was heated at 160° C. for 45 min in an Emrys Optimizer Microwave reactor then was cooled to RT. The reaction was diluted with 50 mL of ethyl acetate, the organic layer was washed with aqueous ammonium chloride, aqueous sodium chloride, dried (Na2SO4), and concentrated. Purification of the residue by flash chromatography on silica gel (gradient elution: 5% to 30% Ethyl acetate/Hexanes) yielded the title compound (750 mg, 40%) as a colorless oil: MS (ES) m/e 186.9 (M+H)+.
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:6]([CH:7]=O)[C:5]=1[OH:12])[CH:2]=[CH2:3].CCN(CC)CC.[C:20](OC(=O)C)(=[O:22])[CH3:21]>C(OCC)(=O)C>[CH2:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:6]2[C:5]=1[O:12][C:20](=[O:22])[CH:21]=[CH:7]2)[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
C(C=C)C1=C(C(C=O)=CC=C1)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then was cooled to RT
WASH
Type
WASH
Details
the organic layer was washed with aqueous ammonium chloride, aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel (gradient elution: 5% to 30% Ethyl acetate/Hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C=1C=CC=C2C=CC(OC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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